molecular formula C8H5BrN2 B049647 6-Bromoquinazoline CAS No. 89892-21-7

6-Bromoquinazoline

Cat. No. B049647
CAS RN: 89892-21-7
M. Wt: 209.04 g/mol
InChI Key: FLQBSQZDZFVMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

6-Bromoquinazoline can be synthesized using different methods. One approach involves the Skraup reaction starting from 4-bromoaniline, glycerol, and nitrobenzene, achieving a yield of up to 54% under specific conditions (Li Wei, 2011). Another method for synthesizing variants of this compound, such as 6-bromo-2‑chloro‑3-butylquinazolin-4(3H)-one, has been described using available chemicals and assessing their anti-bacterial activity (O. Ouerghi et al., 2021).

Molecular Structure Analysis

The molecular structure of 6-Bromoquinazoline derivatives, such as 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, shows crystallization in the triclinic system with specific unit cell parameters. This structure is stabilized by hydrogen bonds and π-stacking interactions, as detailed through Hirshfeld surfaces and electrostatic surface potential analyses (O. Ouerghi et al., 2021).

Chemical Reactions and Properties

Various chemical reactions involving 6-Bromoquinazoline have been studied, such as its interaction with nucleophilic reagents leading to different derivatives (R. Kuryazov et al., 2010). These reactions are crucial for synthesizing compounds with potential biological activities.

Physical Properties Analysis

The physical properties of 6-Bromoquinazoline derivatives vary based on their specific molecular structures. The crystalline forms, unit cell parameters, and packing interactions significantly influence these properties, as observed in different synthesized derivatives (O. Ouerghi et al., 2021).

Chemical Properties Analysis

The chemical properties of 6-Bromoquinazoline and its derivatives, such as their reactivity with various reagents, are determined by their molecular structures. These properties are essential in understanding their potential applications in medicinal chemistry and other scientific fields (R. Kuryazov et al., 2010).

Scientific Research Applications

  • Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase : 2-(4-fluorophenyl) substituted derivatives of 4-(Halogenoanilino)-6-bromoquinazolines demonstrate potential as inhibitors of epidermal growth factor receptor tyrosine kinase. The most active compounds in this category exhibit moderate to significant inhibitor activity. This finding is crucial for understanding cancer pathogenesis and developing therapies (Mphahlele, Paumo, & Choong, 2017).

  • Pharmacological Activities : Synthesized 6-bromoquinazolinone derivatives showcase promising anti-bacterial, anti-inflammatory, and analgesic properties. This broad range of pharmacological activities indicates the potential for these compounds in various medical applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

  • Anti-Proliferative Activity Against Breast Carcinoma : Certain 4-anilinoquinazoline derivatives exhibit potential anti-proliferative activity against breast carcinoma cells. Specifically, 6-(4-Benzylpiperazin-1-ylsulfonyl)-4-(4-bromoanilino)quinazoline shows significant activity, suggesting its potential use in breast cancer treatment (Yassen, Elshihawy, Said, & Abouzid, 2014).

  • Antiviral Activities : Compounds like 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid demonstrate distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting the potential for developing antiviral medications (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

  • Molecular Docking Studies : Novel 6-aryl-2-styrylquinazolin-4(3H)-ones demonstrate potential anticancer and antimicrobial properties. Molecular docking studies indicate their binding motifs within enzyme active sites, suggesting a method of action and potential for further drug development (Agbo, Makhafola, Choong, Mphahlele, & Ramasami, 2015).

  • Synthesis of Cancer Drug Intermediates : A high-yield synthetic route has been developed for 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, a crucial intermediate in Raltitrexed, a cancer drug. This contribution is vital for the pharmaceutical industry in producing effective cancer treatments (He Zheng-you, 2010).

Safety And Hazards

Safety measures for handling 6-Bromoquinazoline include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

6-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBSQZDZFVMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590187
Record name 6-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinazoline

CAS RN

89892-21-7
Record name 6-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoquinazoline
Reactant of Route 2
6-Bromoquinazoline
Reactant of Route 3
6-Bromoquinazoline
Reactant of Route 4
6-Bromoquinazoline
Reactant of Route 5
6-Bromoquinazoline
Reactant of Route 6
6-Bromoquinazoline

Citations

For This Compound
89
Citations
S Zare, L Emami, M Behrouz… - Chemistry & …, 2023 - Wiley Online Library
A series of 6‐bromoquinazoline derivatives (5a–j) were synthesized. Cytotoxic effectiveness of compounds was done against two cancerous cell lines (MCF‐7 and SW480) by standard …
Number of citations: 1 onlinelibrary.wiley.com
WD Brown, AH Gouliaev - Synthesis, 2002 - thieme-connect.com
Bromination of benzazines and benzodiazines most often gives a mixture of products. In this paper, we show that isoquinoline (1) may be regioselectively monobrominated in …
Number of citations: 52 www.thieme-connect.com
MJ Mphahlele, HK Paumo, YS Choong - Pharmaceuticals, 2017 - mdpi.com
… The 4-anilino-6-bromoquinazoline derivatives 3a–l are easily distinguished from the … We subjected the 4-anilino-6-bromoquinazoline derivatives 3a–l to Suzuki–Miyaura cross-coupling …
Number of citations: 13 www.mdpi.com
Z Faghih, N Rahmannejadi, R Sabet… - Research in …, 2019 - ncbi.nlm.nih.gov
… In addition, several reports for synthesis of 4-chloroquinazoline and 6-bromoquinazoline as anticancer and antimicrobial agents have been reported (21,22,23). Here we reported the …
Number of citations: 14 www.ncbi.nlm.nih.gov
JA Patel, BD Mistry, KR Desai - Journal of Chemistry, 2006 - hindawi.com
… with hydrazinehydrate furnish the corresponding 3–Amino–2–methyl–6–bromoquinazoline–4(3H)–one (3) which on reaction with benzaldehyde afford N,N – arylidene derivative (4). …
Number of citations: 21 www.hindawi.com
KG Desai, JI Naik, JP Raval, KR Desai - Arabian Journal of Chemistry, 2014 - Elsevier
… We report herein the synthesis of 2-(ω-chloroacetonyl)-3-p-fluorophenyl-6-bromoquinazoline-4(3H)-ones (2), 2-(ω-hydrazino acetonyl)-3-p-fluorophenyl-6-bromoquinazoline-4(3H)-…
Number of citations: 6 www.sciencedirect.com
YY Hei, SQ Zhang, Y Feng, J Wang, W Duan… - Bioorganic & Medicinal …, 2019 - Elsevier
Phosphoinositide 3-kinases (PI3Ks) are regarded as promising targets for treatment of various cancers due to their roles in regulating cell proliferation, differentiation, migration, and …
Number of citations: 12 www.sciencedirect.com
RS Kuryazov, NS Mukhamedov, DA Dushamov… - Chemistry of …, 2010 - Springer
… -2,4(1H,3H)-dione was obtained from 6-bromoquinazoline-2,4(1H,3H)-dione and … we have studied the direction of the chlorosulfonation reaction of 6-bromoquinazoline-2,4-dione (1), …
Number of citations: 1 link.springer.com
S Indu - Middle East Journal of Scientific Research, 2014 - cabdirect.org
… chloride/thioglycolic acid with NN-arylidene derivative (3a-3h) which in turn have been prepared by the action of substituted benzaldehyde on 3-amino-2-methyl-6-bromoquinazoline-4 (…
Number of citations: 0 www.cabdirect.org
РШ Курязов, НС Мухамедов, ДА Душамов… - Chemistry of …, 2016 - 5.179.29.131
6-Bromo-8-chlorosulfonylquinazoline-2, 4 (1H, 3H)-dione was obtained from 6-bromoquinazoline-2, 4 (1H, 3H)-dione and chlorosulfonic acid in place of the expected 6-bromo-7-…
Number of citations: 3 5.179.29.131

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.